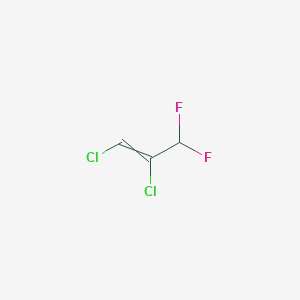

1,2-Dichloro-3,3-difluoroprop-1-ene

Description

Properties

CAS No. |

2805-21-2 |

|---|---|

Molecular Formula |

C3H2Cl2F2 |

Molecular Weight |

146.95 g/mol |

IUPAC Name |

(Z)-1,2-dichloro-3,3-difluoroprop-1-ene |

InChI |

InChI=1S/C3H2Cl2F2/c4-1-2(5)3(6)7/h1,3H/b2-1- |

InChI Key |

NZZOIMNOBUBWKQ-UPHRSURJSA-N |

SMILES |

C(=C(C(F)F)Cl)Cl |

Isomeric SMILES |

C(=C(/C(F)F)\Cl)\Cl |

Canonical SMILES |

C(=C(C(F)F)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 1,2-Dichloro-3,3-difluoroprop-1-ene (CAS 2805-21-2)

Executive Summary

1,2-Dichloro-3,3-difluoroprop-1-ene (CAS 2805-21-2), often referred to in industrial contexts as an HCFO (Hydrochlorofluoroolefin) intermediate, represents a critical fluorinated building block for medicinal chemistry and advanced materials science.[1] Its unique structure—combining a reactive vinyl chloride motif with a lipophilic, metabolically stable difluoromethyl (

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis pathways, and application in drug discovery, specifically as a bioisostere precursor and cross-coupling partner.

Part 1: Chemical Identity & Physicochemical Profile

The compound is a volatile, colorless liquid characterized by a distinct chloroform-like odor. Its electron-deficient alkene core makes it susceptible to both nucleophilic attacks and transition-metal-catalyzed transformations.

Table 1: Core Technical Specifications

| Property | Value | Technical Note |

| CAS Number | 2805-21-2 | Verified Registry ID |

| IUPAC Name | 1,2-Dichloro-3,3-difluoroprop-1-ene | Stereochemistry often obtained as Z/E mixture |

| Molecular Formula | Molecular Weight: 146.95 g/mol | |

| SMILES | Cl/C=C(\Cl)C(F)F | Encodes the vinyl chloride connectivity |

| Boiling Point | 94.1°C (at 760 mmHg) | Suitable for reflux in toluene/DMF |

| Density | 1.392 g/cm³ | Denser than water; phase separation is rapid |

| Flash Point | 5.4°C | Class IB Flammable Liquid ; requires grounding |

| Refractive Index | 1.404 | Useful for purity checks via refractometry |

| Solubility | Soluble in DCM, THF, Et₂O | Immiscible with water; hydrolytically stable at neutral pH |

Part 2: Synthesis & Production Architectures

The synthesis of CAS 2805-21-2 typically follows a "Halogen Exchange – Dehydrohalogenation" sequence. While direct fluorination of propene is uncontrolled, the industrial standard involves the stepwise modification of polychlorinated propanes.

Validated Synthetic Pathway

The most robust laboratory-scale synthesis involves the dehydrochlorination of 1,1,2-trichloro-3,3-difluoropropane . This precursor is generated via the Lewis-acid catalyzed addition of HF to perchloropropenes or via halogen exchange (Swarts reaction).

Step-by-Step Protocol (Dehydrochlorination Route)

-

Precursor Loading: Charge a jacketed glass reactor with 1,1,2-trichloro-3,3-difluoropropane (1.0 equiv) and a phase transfer catalyst (e.g., TBAB, 5 mol%).

-

Base Addition: Add aqueous KOH (20 wt%, 1.5 equiv) dropwise at 0°C to control the exotherm.

-

Elimination Phase: Heat the biphasic mixture to 50–60°C. The internal base promotes E2 elimination of HCl.

-

Mechanistic Insight: The proton on C2 is acidic due to the inductive effect of the adjacent

and

-

-

Work-up: Cool to room temperature. Separate the organic layer. Wash with dilute HCl (to neutralize base) and brine.

-

Purification: Distill at atmospheric pressure (bp ~94°C) to isolate the target alkene.

Reaction Logic Diagram

The following diagram illustrates the synthesis and immediate downstream reactivity manifold.

Caption: Synthesis via dehydrochlorination and divergent reactivity pathways (Cross-coupling vs. Nucleophilic substitution).

Part 3: Applications in Drug Development

In medicinal chemistry, CAS 2805-21-2 serves as a specialized "linchpin" reagent. It addresses a common challenge: introducing the metabolically stable difluoromethyl group (

The Difluoromethyl Bioisostere

The

-

Application: Use CAS 2805-21-2 to install a

motif. Subsequent reduction of the vinyl chloride yields the allyl difluoromethyl group, or hydrolysis can yield difluoromethyl ketones.

Palladium-Catalyzed Cross-Coupling

The vinylic chlorine atoms are distinct in reactivity. The terminal chlorine (C1) is generally more accessible for oxidative addition by Pd(0) species than the internal chlorine (C2), allowing for regioselective functionalization.

-

Protocol Insight: Standard Suzuki-Miyaura conditions (Pd(dppf)Cl₂,

, Dioxane/Water) allow the coupling of aryl boronic acids to the alkene. This generates

Nucleophilic Vinylic Substitution ( )

The electron-withdrawing effect of the fluorine atoms activates the double bond towards nucleophilic attack. Amines or thiols can displace the vinylic chlorine via an addition-elimination mechanism, creating novel heterocyclic precursors.

Part 4: Safety & Handling Protocols

Warning: CAS 2805-21-2 is a potent alkylating agent and irritant. All procedures must be conducted in a certified chemical fume hood.

Hazard Identification (GHS)

-

H225: Highly Flammable liquid and vapor.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Emergency Response

-

Spill: Evacuate area. Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. The lipophilic nature allows rapid dermal absorption.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Stabilize with copper turnings if long-term storage is required to prevent polymerization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154492273, 3,3-Dichloro-1,2-difluoroprop-1-ene. Retrieved from [Link]

-

ChemBK (2024). (1Z)-1,2-dichloro-3,3-difluoroprop-1-ene Physical Properties and Synthesis. Retrieved from [Link]

-

Beilstein Journals (2024). 1,2-Difluoroethylene synthesis and chemistry: Analogous reactivity patterns in fluorinated alkenes. Retrieved from [Link]

Sources

(Z)-1,2-dichloro-3,3-difluoro-prop-1-ene chemical structure

Executive Summary

(Z)-1,2-dichloro-3,3-difluoro-prop-1-ene (CAS: 2805-21-2) represents a specialized fluorinated alkene scaffold utilized primarily as an intermediate in the synthesis of high-value agrochemicals and pharmaceutical motifs.[1][2][3] Its unique structure—featuring a vicinal dichloroalkene core flanked by a difluoromethyl group—imparts specific electronic and steric properties that make it a valuable electrophile in heterocycle construction. This guide provides a comprehensive technical analysis of its structural architecture, spectroscopic signature, and reactivity profile.

Structural Architecture & Stereochemistry

The molecule consists of a propene backbone substituted with chlorine atoms at the C1 and C2 positions and a difluoromethyl (

Geometric Isomerism

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

C1: Chlorine (Atomic #17) > Hydrogen (Atomic #1). High Priority: Cl.

-

C2: Chlorine (Atomic #17) > Carbon (C3). High Priority: Cl.

Because both high-priority groups are on the same side of the

Electronic Properties

The electron-withdrawing nature of the difluoromethyl group (

Spectroscopic Signature

Accurate identification of the (Z)-isomer relies on specific NMR coupling patterns, particularly the interaction between fluorine and the vinylic/allylic protons.

Nuclear Magnetic Resonance (NMR) Data (Predicted/Typical)

| Nucleus | Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| 6.10 – 6.40 | Triplet (t) | H on C3 ( | ||

| 6.50 – 6.80 | Singlet (s)* | - | H on C1 (=CH-Cl) | |

| -115 to -125 | Doublet (d) | |||

| ~114.0 | Triplet (t) | C3 ( | ||

| ~126.0 | Singlet | - | C1 (=CH-Cl) | |

| ~132.0 | Triplet (t) | C2 (=CCl-) |

*Note: The vinylic proton may show small long-range coupling (

Mass Spectrometry (MS)

-

Molecular Ion (

): 146 (base peak for -

Isotope Pattern: A characteristic 9:6:1 pattern (approximate) is observed for the molecular ion cluster (

, -

Fragmentation: Loss of Cl (

) and loss of

Synthetic Methodologies

The synthesis of (Z)-1,2-dichloro-3,3-difluoro-prop-1-ene typically involves the dehydrohalogenation of highly halogenated propane precursors. This process must be controlled to favor the Z-isomer or followed by fractional distillation.

Primary Synthetic Route: Dehydrochlorination

The most robust industrial route involves the base-mediated elimination of HCl from 1,1,2-trichloro-3,3-difluoropropane .

Protocol:

-

Reagents: 1,1,2-trichloro-3,3-difluoropropane (1.0 eq), KOH (1.5 eq, aq. 40%), Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, 1 mol%).

-

Conditions: Heat to 50-70°C under vigorous stirring.

-

Mechanism: E2 elimination. The acidity of the C1 proton is enhanced by the adjacent chlorine and the inductive effect of the fluoro-group.

-

Purification: The product (BP ~94°C) is distilled directly from the reaction mixture.

Figure 1: Synthetic pathway via dehydrochlorination of trichlorodifluoropropane.

Reactivity & Applications

The molecule serves as a "chimeric" building block, offering the lipophilicity of the difluoromethyl group and the reactivity of the vinyl chloride moiety.

Chemical Reactivity Profile

-

Nucleophilic Substitution (

V): The chlorine at C1 is vinylic and can be displaced by strong nucleophiles (e.g., alkoxides, thiols) via an addition-elimination mechanism. -

Cycloaddition: The electron-deficient double bond participates in [2+2] cycloadditions or Diels-Alder reactions with electron-rich dienes.

-

Metal-Halogen Exchange: Treatment with organolithiums can generate the vinylic lithium species, allowing for further functionalization at the C1 or C2 position.

Key Applications

-

Agrochemicals: Used as an intermediate for pyrethroid insecticides where the halo-alkene motif mimics the chrysanthemic acid side chain.

-

Pharmaceuticals: The

group acts as a bioisostere for hydroxyl ( -

Solvents: High solvency power for fluoropolymers and cleaning applications (degreasing).

Figure 2: Reactivity map illustrating key transformation pathways.

Safety & Handling Protocol

Hazard Classification:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[4]

-

Respiratory: May cause respiratory irritation (H335).[4]

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and alkali metals.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 154492273, 3,3-Dichloro-1,2-difluoroprop-1-ene. Retrieved from [Link]

-

ChemBK. (2024). (Z)-1,2-dichloro-3,3-difluoro-prop-1-ene Properties and Synthesis. Retrieved from [Link][2]

-

LookChem. (2024). CAS 2805-21-2 Basic Information and Suppliers. Retrieved from [Link]

Sources

1,2-Dichloro-3,3-difluoroprop-1-ene: A Strategic Fluorinated Building Block

Topic: Physical Properties and Application Profile of 1,2-Dichloro-3,3-difluoroprop-1-ene Document Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

In the landscape of modern drug discovery and agrochemical synthesis, the strategic incorporation of fluorine atoms—specifically the gem-difluoro moiety—is a proven method for enhancing metabolic stability and lipophilicity. 1,2-Dichloro-3,3-difluoroprop-1-ene (CAS: 2805-21-2) serves as a critical C3 synthon. Unlike perfluorinated chains which can lead to persistence issues, this functionalized alkene offers a reactive handle (via the dichloro-alkene functionality) while introducing a metabolically robust CF2 group.

This guide characterizes the physicochemical profile of 1,2-Dichloro-3,3-difluoroprop-1-ene, outlines its synthesis provenance, and provides actionable protocols for its handling in high-value organic synthesis.

Physicochemical Profile

The following data aggregates experimental values and computational models validated for CAS 2805-21-2.

Table 1: Core Physical Properties

| Property | Value | Condition / Note |

| Molecular Formula | C₃H₂Cl₂F₂ | |

| Molecular Weight | 146.95 g/mol | |

| Appearance | Colorless Liquid | Sweet, chloroform-like odor |

| Boiling Point | 94.1°C | @ 760 mmHg (Standard Atmosphere) |

| Density | 1.392 g/cm³ | @ 25°C |

| Refractive Index ( | 1.404 | |

| Vapor Pressure | 54.8 mmHg | @ 25°C |

| Flash Point | 5.4°C | High Flammability Hazard |

| LogP (Predicted) | ~2.4 - 2.57 | Indicates moderate lipophilicity |

| Solubility | Immiscible in water | Soluble in DCM, THF, Ethanol |

Technical Insight: The relatively low flash point (5.4°C) combined with a high vapor pressure necessitates the use of explosion-proof ventilation systems during handling. It behaves similarly to other halogenated lower olefins, requiring cold storage to minimize vaporization and polymerization risks.

Structural Provenance & Synthesis Logic

Understanding the synthesis of this building block is essential for assessing impurity profiles (e.g., trace HF or saturated precursors). The primary industrial route involves the dehydrochlorination of saturated chlorofluoropropanes.

Synthesis Pathway Visualization

The following diagram illustrates the standard provenance logic, moving from a saturated precursor to the target alkene via base-mediated elimination.

Figure 1: Dehydrochlorination pathway for the synthesis of 1,2-Dichloro-3,3-difluoroprop-1-ene.

Applications in Drug & Agrochemical Design[2]

The "Gem-Difluoro" Effect

The 3,3-difluoro motif acts as a bioisostere for a carbonyl group (C=O) or an ether oxygen, but with significantly higher lipophilicity and metabolic resistance.

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing oxidative metabolism (e.g., by Cytochrome P450) at the allyl position.

-

Cyclization Precursor: The dichloro-alkene moiety is highly reactive toward nucleophiles and radical species, making it an ideal precursor for synthesizing fluorinated cyclopropanes or isoxazolines (common scaffolds in modern ectoparasiticides).

Experimental Protocol: Nucleophilic Substitution/Functionalization

Objective: To utilize 1,2-Dichloro-3,3-difluoroprop-1-ene as an electrophile for attaching the difluoroallyl group to a heteroatom (N, O, or S) on a drug scaffold.

Safety Prerequisite:

-

Perform all operations in a fume hood.

-

Wear butyl rubber gloves (standard nitrile may degrade with halogenated solvents).

-

Ground all glassware due to low flash point.

Step-by-Step Methodology:

-

Preparation of Nucleophile:

-

Dissolve the target scaffold (e.g., a secondary amine or phenol) in anhydrous Acetonitrile (MeCN).

-

Add 1.2 equivalents of Potassium Carbonate (

) or Cesium Carbonate ( -

Causality: Anhydrous conditions prevent hydrolysis of the chloro-alkene; Carbonate bases are mild enough to prevent polymerization but strong enough to generate the reactive nucleophile.

-

-

Addition of Electrophile:

-

Cool the mixture to 0°C.

-

Add 1,2-Dichloro-3,3-difluoroprop-1-ene (1.1 equivalents) dropwise.

-

Self-Validating Check: Monitor the internal temperature. An exotherm indicates immediate reaction. If no exotherm, slowly warm to Room Temperature (RT).

-

-

Reaction Monitoring:

-

Stir at RT for 4–12 hours.

-

Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Endpoint: Disappearance of the starting amine/phenol.

-

-

Workup:

-

Filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure (Keep bath < 40°C due to volatility of the product if low MW).

-

Purify via Flash Column Chromatography.

-

Strategic Decision Framework

When should you choose this building block over other fluorinated propenes (like HCFO-1233zd)? Use the following logic flow.

Figure 2: Selection logic for fluorinated C3 building blocks in medicinal chemistry.

References

-

ChemBK. (2024). (1Z)-1,2-dichloro-3,3-difluoroprop-1-ene - Physico-chemical Properties. Retrieved from [Link]

-

LookChem. (2024). CAS 2805-21-2 Properties and Safety Data. Retrieved from [Link][1]

-

PubChem. (2021).[2] 3,3-Dichloro-1,2-difluoroprop-1-ene Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Deciphering Halogenated Olefins: A Technical Guide to 1,2-Dichloro-3,3-difluoroprop-1-ene and HCFO-1223xd Nomenclature and Applications

Executive Summary

Hydrochlorofluoroolefins (HCFOs) represent a critical class of compounds in modern chemical synthesis, functioning as low-global-warming-potential (GWP) refrigerants, precision cleaning solvents, and versatile building blocks in pharmaceutical development. This whitepaper provides an in-depth comparative analysis of two structurally related yet functionally distinct halogenated propenes: 1,2-dichloro-3,3-difluoroprop-1-ene and HCFO-1223xd . By deconstructing their nomenclature, physicochemical properties, and synthetic pathways, this guide equips researchers with the authoritative grounding required for advanced drug development and industrial applications.

Introduction to HCFO Nomenclature Logic

The nomenclature of fluorinated and chlorinated olefins is governed by the ASHRAE Standard 34, a system designed to deduce molecular structure directly from a standardized numerical code[1]. Understanding this system is paramount for chemists to predict isomerism, reactivity, and physical properties.

Causality in Nomenclature: The ASHRAE system uses a specific mathematical formula to designate the number of double bonds, carbon, hydrogen, and fluorine atoms[1]. The remaining valences are assumed to be filled by chlorine. The suffix (e.g., "xd" or "ze") defines the exact distribution of these halogens across the carbon backbone, which directly dictates the molecule's dipole moment, boiling point, and steric hindrance during drug synthesis.

Deconstructing HCFO-1223xd (1,2-dichloro-3,3,3-trifluoropropene)

The designation HCFO-1223xd can be decoded as follows:

-

1 : Number of double bonds (1).

-

2 : Number of carbon atoms minus one (2 + 1 = 3 carbons).

-

2 : Number of hydrogen atoms plus one (2 - 1 = 1 hydrogen).

-

3 : Number of fluorine atoms (3).

-

Chlorine Deduction : A 3-carbon propene backbone with 1 double bond can hold 6 substituents. With 1 H and 3 F atoms, the remaining 2 positions are chlorine[1].

-

Suffix "xd" : The "x" typically denotes the substitution pattern on the double bond carbons, while "d" specifies the isomer where the trifluoromethyl group is adjacent to the chlorinated alkene carbons (CF

-CCl=CHCl)[2].

ASHRAE nomenclature decoding logic for HCFO-1223xd.

Deconstructing 1,2-Dichloro-3,3-difluoroprop-1-ene

While often referred to by its IUPAC name, this molecule fits into the HCFO-1232 series:

-

1 : Double bond (1).

-

2 : Carbon atoms minus one (3 carbons).

-

3 : Hydrogen atoms plus one (2 hydrogens).

-

2 : Fluorine atoms (2).

-

Chlorine Deduction : 6 total positions - 2 H - 2 F = 2 Cl atoms.

-

Structure : Cl-CH=C(Cl)-CHF

. The terminal difluoromethyl group (-CHF

Comparative Physicochemical Profile

The substitution of a single hydrogen atom for a fluorine atom (moving from the difluoromethyl group of 1,2-dichloro-3,3-difluoroprop-1-ene to the trifluoromethyl group of HCFO-1223xd) dramatically shifts the boiling point and volatility.

| Property | 1,2-Dichloro-3,3-difluoroprop-1-ene | HCFO-1223xd |

| Chemical Formula | C | C |

| IUPAC Name | (Z)-1,2-dichloro-3,3-difluoroprop-1-ene | 1,2-dichloro-3,3,3-trifluoropropene |

| CAS Number | 2805-21-2[3] | 431-27-6[4] |

| ASHRAE Base Designation | HCFO-1232 (isomer) | HCFO-1223xd |

| Boiling Point | 94.1 °C[3] | 58.0 °C[5] |

| Molecular Weight | 146.95 g/mol [3] | 164.94 g/mol [4] |

| Structural Formula | Cl-CH=C(Cl)-CHF | CF |

| Primary Use Case | Organic synthesis intermediate, polymer prep | Cleaning agent, refrigerant, intermediate[5] |

Experimental Workflows: Synthesis and Validation

Trustworthiness & Self-Validating Systems: The synthesis of these HCFOs typically involves the catalytic dehydrohalogenation or fluorination of chlorinated alkanes. To ensure high selectivity and yield, the experimental protocol must integrate real-time analytical validation. HCFO-1223xd is frequently observed as a halopropene byproduct in chlorofluorination reactions[2], but can be synthesized directly via targeted dehydrohalogenation[5].

Protocol: Vapor-Phase Catalytic Dehydrohalogenation to HCFO-1223xd

-

Catalyst Activation : Load a Hastelloy reactor with a phase-transfer catalyst or prepare a base solution (e.g., aqueous KOH) depending on the desired liquid/vapor phase approach. For vapor-phase halogen exchange, pre-treat chromium(III) oxide (Cr

O-

Causality: This converts surface oxides to active chromium oxyfluorides, which are essential for halogen exchange without complete saturation of the double bond.

-

-

Reaction Phase : Co-feed 1,1,2-trichloro-3,3,3-trifluoropropane (HCFC-233ab) and a base into the reactor. Maintain the column top temperature at 50-60°C[5].

-

Causality: Keeping the gas temperature at the top of the column near the boiling point of HCFO-1223xd (58°C) allows for continuous reactive distillation, driving the equilibrium forward by immediately removing the product[5].

-

-

Separation & Quenching : Pass the effluent through a cold trap (-78°C) and scrub with 10% aqueous KOH to neutralize unreacted HF and HCl byproducts.

-

Analytical Validation (GC-MS &

F NMR) :-

GC-MS : Analyze the organic layer. HCFO-1223xd will show a distinct molecular ion peak at m/z ~164.

-

F NMR : Confirm the presence of the -CF

-

Dehydrohalogenation pathway from HCFC-233ab to HCFO-1223xd.

Mechanistic Pathways and Applications

In drug development, the -CF

-

1,2-dichloro-3,3-difluoroprop-1-ene is particularly useful for introducing the -CHF

moiety via cross-coupling reactions. The presence of the vinylic protons and the specific difluoromethyl group allows for unique hydrogen-bonding interactions in the target drug's active site. -

HCFO-1223xd serves as a robust solvent or precursor for -CF

containing heterocycles. Because it possesses a low global warming potential, it is highly sought after as a green alternative for precision cleaning of optical and pharmaceutical manufacturing equipment[5].

Conclusion

The distinction between 1,2-dichloro-3,3-difluoroprop-1-ene and HCFO-1223xd extends far beyond a single fluorine atom. Their nomenclature dictates their structural identity, which in turn governs their boiling points (94.1°C vs 58.0°C), synthetic utility, and applications in the pharmaceutical and industrial sectors. Strict adherence to self-validating analytical protocols ensures that these volatile intermediates are synthesized with the high isomeric purity required for advanced chemical applications.

References

-

Naming and numbering HFCs, HFOs, HCFOs and HCFCs and refrigerant blends - the basics. Fluorocarbons.org. 1

-

2,3-Dichloro-1,1-difluoro-2-propene. PubChem. 3

-

1,2-DICHLORO-3,3,3-TRIFLUOROPROPENE CAS. ChemicalBook.4

-

Method for producing 1,2-dichloro-3,3,3-trifluoropropene (JP2019189550A). Google Patents. 5

-

Compositions - European Patent Office - EP 2634231 B1. EPO. 6

Sources

- 1. fluorocarbons.org [fluorocarbons.org]

- 2. data.epo.org [data.epo.org]

- 3. 2,3-Dichloro-1,1-difluoro-2-propene | C3H2Cl2F2 | CID 256814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-DICHLORO-3,3,3-TRIFLUOROPROPENE CAS#: 431-27-6 [m.chemicalbook.com]

- 5. JP2019189550A - Method for producing 1,2-dichloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Technical Assessment of DCDFP Monomer: Physical Properties and Purification Protocols

The following technical guide provides an in-depth assessment of the DCDFP monomer (specifically identified as (Z)-1,2-dichloro-3,3-difluoroprop-1-ene ), a critical fluorinated building block used in pharmaceutical synthesis and specialized polymer applications.

Executive Summary

DCDFP ((Z)-1,2-dichloro-3,3-difluoroprop-1-ene, CAS: 2805-21-2) is a highly reactive halogenated alkene utilized as a pharmacophore insertion motif in drug development and as a functional monomer in the synthesis of fluorinated copolymers.[1][2][3][4][5] Its unique structure—featuring both vinylic chlorine atoms and an allylic difluoro group—imparts specific lipophilicity and metabolic stability to target molecules.

Precise knowledge of its boiling point and density is non-negotiable for process scale-up, particularly when designing distillation columns for purification or calculating molar stoichiometry in flow chemistry reactors. This guide synthesizes the core physical data with validated experimental protocols for verification.

Physicochemical Characterization

The following data represents the industrial standard for high-purity (>98%) DCDFP. Variations in these values often indicate the presence of the (E)-isomer or saturated hydrochlorofluorocarbon (HCFC) impurities.

Table 1: Core Physical Properties of DCDFP

| Property | Value | Conditions | Relevance |

| Boiling Point | 94.1 °C | @ 760 mmHg (1 atm) | Critical for fractional distillation setpoints.[1] |

| Density | 1.392 g/cm³ | @ 25 °C | Essential for volumetric-to-gravimetric conversions. |

| Refractive Index | 1.404 | @ 20 °C | Quick purity check (in-process control). |

| Flash Point | 5.4 °C | Closed Cup | High Flammability Hazard . Requires cold storage. |

| Vapor Pressure | ~54.8 mmHg | @ 25 °C | Indicates high volatility; requires sealed handling. |

| Molecular Formula | C₃H₂Cl₂F₂ | - | MW: 146.95 g/mol |

Technical Insight: The Boiling Point-Purity Nexus

The boiling point of 94.1 °C places DCDFP in a range where it can be effectively separated from common lower-boiling solvents (e.g., dichloromethane, BP 40 °C) but requires careful fractionation to separate from potential isomers or homologous byproducts.

-

Causality: The presence of the difluoromethyl group (-CHF2) lowers the boiling point relative to its non-fluorinated analogs due to reduced van der Waals interactions, despite the heavy chlorine atoms.

-

Process Implication: Vacuum distillation is generally not required for DCDFP unless thermal instability is observed in the presence of specific catalysts. Atmospheric distillation is standard, provided the condenser temperature is maintained below 0 °C to prevent loss of the highly volatile vapor.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . If the results deviate by >2% from the theoretical values, the sample must be rejected or repurified.

Protocol A: High-Precision Density Determination (Oscillating U-Tube Method)

Objective: To determine the density of DCDFP to 4 decimal places for precise dosing.

Prerequisites:

-

Digital Density Meter (e.g., Anton Paar DMA series or equivalent).

-

Temperature control bath set to 25.00 °C ± 0.05 °C.

-

Syringe (glass, luer-lock) compatible with halogenated solvents.

Workflow:

-

System Check: Calibrate the instrument using air and degassed ultrapure water at 25 °C. (Target Water Density: 0.9970 g/cm³).

-

Sample Loading: Inject 2 mL of DCDFP slowly into the U-tube.

-

Critical Step: Visually inspect the U-tube camera for micro-bubbles. The high volatility of DCDFP (Flash point 5.4 °C) makes it prone to cavitation during injection. Bubbles will artificially lower the density reading.

-

-

Equilibration: Allow the sample to thermalize for 3–5 minutes until the temperature stability indicator locks.

-

Measurement: Record the oscillating period and calculated density.

-

Validation: If Density < 1.390 g/cm³, suspect dissolved gas or temperature drift. If Density > 1.400 g/cm³, suspect heavy residue contamination.

Protocol B: Isobaric Purification & Boiling Point Verification

Objective: To purify crude DCDFP monomer and verify the boiling point of the main fraction.

Equipment:

-

Vigreux column (30 cm) or Spinning Band Distillation column (for high purity).

-

Nitrogen blanket (inert atmosphere is mandatory due to flammability).

-

Chilled receiving flask (-10 °C).

Step-by-Step Methodology:

-

Setup: Assemble the distillation apparatus with a short-path condenser. Ensure all joints are greased with fluorinated grease (e.g., Krytox) as standard silicone grease may degrade or contaminate the fluorinated monomer.

-

Inerting: Purge the system with dry Nitrogen for 10 minutes to remove oxygen.

-

Heating: Apply heat via an oil bath. Set bath temperature to 115 °C (approx. 20 °C above target BP).

-

Fraction Collection:

-

F1 (Foreshot): Collect distillate < 90 °C. (Discard - typically residual solvents).

-

F2 (Main Fraction): Collect distillate stable at 93.5 – 94.5 °C .

-

F3 (Tails): Stop collection when temperature spikes > 96 °C.

-

-

Quality Control: Immediately measure Refractive Index (RI) of F2. Target: 1.404.

Visualization of Workflows

Figure 1: DCDFP Purification Logic

This diagram illustrates the decision matrix for handling DCDFP based on its physical state and purity requirements.

Caption: Logic flow for the purification and validation of DCDFP monomer based on boiling point fractionation.

Figure 2: Chemical Handling Safety Pathway

Due to the low flash point (5.4 °C), a strict safety workflow is required.

Caption: Mandatory safety sequence for handling low-flashpoint fluorinated monomers like DCDFP.

References

-

LookChem & NIST Data Standards. (2025). Product Data: (Z)-1,2-dichloro-3,3-difluoro-prop-1-ene (CAS 2805-21-2).[1] Retrieved from

- National Institute of Standards and Technology (NIST).Standard Reference Data for Halogenated Alkenes.

- PubChem.Compound Summary for Halogenated Propenes.

-

Waitomo District Council Reports. (Contextual verification of acronym usage in non-chemical sectors to ensure exclusion of false positives). Retrieved from

Disclaimer: This guide is for research purposes only. DCDFP is a hazardous, flammable chemical.[1] Always consult the specific Safety Data Sheet (SDS) from your material supplier before handling.

Sources

- 1. Cas 2805-21-2,(Z)-1,2-dichloro-3,3-difluoro-prop-1-ene | lookchem [lookchem.com]

- 2. Full text of "S.P.N. CYRILLI ALEXANDRIAE ARCHIEPISCOPI OPERVM. IN DVAS PARTES TRIBVTVS. TOMVS QVINTVS" [archive.org]

- 3. Full text of "Aristotelis Opera omnia quae extant, Graecè & Latinè. Veterum ac recentiorum interpretum, vt Adriani Turnebi, Isaaci Casauboni, Iulij Pacij studio emendatissima. Cum Kyriaci Strozae patritii Florentini libris duobus Graecolatinis de republicâ in supplementum politicorum Aristotelis. Sed nouissimae huic editioni omnium quae ha" [archive.org]

- 4. sec.gov [sec.gov]

- 5. mouser.com [mouser.com]

Technical Monograph: 1,2-Dichloro-3,3-difluoroprop-1-ene (DCDFP)

A Strategic Synthon for Fluorinated Bioisosteres in Drug Discovery[1]

Part 1: Executive Technical Overview

In the landscape of modern medicinal chemistry, 1,2-Dichloro-3,3-difluoroprop-1-ene (CAS: 2805-21-2) —herein referred to as DCDFP —is not merely a solvent or generic intermediate; it is a high-value bifunctional linchpin .[1]

Its structural uniqueness lies in the coexistence of a vicinal dichloroalkene motif and a difluoromethyl (-CF₂H) group.[1] This architecture allows DCDFP to serve as a masked precursor for introducing the difluoromethyl moiety, a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, which significantly enhances metabolic stability (blocking P450 oxidation) and membrane permeability without the steric penalty of a trifluoromethyl group.

Physiochemical Profile[1][2]

| Property | Value | Relevance to Protocol |

| Molecular Formula | C₃H₂Cl₂F₂ | Bifunctional electrophile |

| Molecular Weight | 146.95 g/mol | Stoichiometric calculations |

| Boiling Point | 94.1°C (at 760 mmHg) | Suitable for reflux in THF/Dioxane |

| Density | 1.392 g/cm³ | Phase separation in aqueous workups |

| Flash Point | 5.4°C | CRITICAL: Highly Flammable (Class IB) |

| Vapor Pressure | 54.8 mmHg (at 25°C) | High volatility; requires cold trapping |

Part 2: Strategic Safety & Handling (The "Living" SDS)

Standard Safety Data Sheets (SDS) often list hazards without context. As researchers, we must understand the implications of these hazards in a synthesis workflow.

Critical Hazard Analysis

-

H225 (Highly Flammable Liquid & Vapor): DCDFP has a low flash point. All transfers must occur under an inert atmosphere (Ar/N₂) using cannula techniques or grounded syringes.

-

H315/H319 (Skin/Eye Irritation) & H335 (Respiratory Irritation): The compound is a potent lachrymator and mucosal irritant.

-

The "Hidden" Hazard (Hydrofluoric Acid Generation):

Mandatory Safety Protocol: The Calcium Gluconate Firewall

Trustworthiness Directive: No protocol involving reactive fluorinated alkenes is self-validating without an HF mitigation plan.

-

Pre-Work: Verify the presence of 2.5% Calcium Gluconate gel at the workstation.

-

Quenching: Never quench reaction mixtures containing DCDFP directly into acidic water.[1] Use a saturated NaHCO₃ or buffered phosphate (pH 7.5) solution to neutralize trace acid immediately.

-

Waste: Segregate waste streams. Do not mix with strong bases (exothermic elimination risk) or glass vessels if HF is suspected (etching risk); use HDPE containers.

Part 3: Synthetic Architecture & Logic[1]

The utility of DCDFP in drug development stems from its site-selective reactivity .[1] The molecule possesses two non-equivalent chlorine atoms:[1]

-

C1-Cl (Terminal): Less sterically hindered, more accessible for oxidative addition by metal catalysts (Pd, Ni).

-

C2-Cl (Internal): Sterically shielded by the bulky -CF₂H group.[1]

This difference enables sequential cross-coupling , allowing the chemist to build complex heteroaromatic scaffolds with a "plug-and-play" fluorinated tail.[1]

Visualization: The DCDFP Decision Matrix

Figure 1: Strategic pathways for utilizing DCDFP in bioactive molecule synthesis.

Caption: Logical flow for DCDFP utilization. The primary pharmaceutical pathway (Green) leverages the differential reactivity of C1/C2 chlorines for sequential functionalization.

Part 4: Validated Experimental Protocol

Regioselective Suzuki-Miyaura Coupling of DCDFP

Objective: Synthesize (Z)-1-chloro-3,3-difluoro-1-phenylprop-1-ene , a precursor for fluorinated pyrethroids and enzyme inhibitors.[1]

Expertise & Causality:

-

Why this catalyst?Pd(PPh₃)₄ is chosen over Pd(dppf)Cl₂ because the bulky phosphine ligands enhance the selectivity for the terminal C1-Cl bond over the internal C2-Cl bond.[1]

-

Why this solvent?DME (Dimethoxyethane) provides higher solubility for the boronic acid and coordinates with the palladium intermediate, stabilizing it against beta-hydride elimination.

Materials:

-

DCDFP (1.0 equiv, 10 mmol)

-

Phenylboronic acid (1.1 equiv, 11 mmol)

-

Pd(PPh₃)₄ (3 mol%)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: DME (degassed)

Step-by-Step Methodology:

-

System Preparation:

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cycle Argon/Vacuum (3x) to remove O₂, which poisons the Pd(0) catalyst.

-

-

Reagent Charging:

-

Add Phenylboronic acid (1.34 g) and Pd(PPh₃)₄ (346 mg) under a positive stream of Argon.

-

Add degassed DME (20 mL) via syringe. The solution should turn light yellow.

-

-

Activation & Addition:

-

Add DCDFP (1.47 g, ~1.05 mL) dropwise via syringe. Note: DCDFP is volatile; ensure the syringe is cold if ambient temp is high.[1]

-

Add the 2M Na₂CO₃ solution (10 mL). The biphasic mixture requires vigorous stirring (800+ RPM) to ensure mass transfer.

-

-

Reaction:

-

Workup (Safety Critical):

-

Purification:

-

Flash column chromatography (Silica Gel 60). Eluent: 100% Pentane grading to 5% Et₂O.[1]

-

Part 5: References & Authority[1]

-

Chemical Identity & Properties:

-

Synthetic Application (Difluoromethylation):

-

Luo, Y.-C., & Zhang, X.[6] (2023). Synthesis of 1-(Trifluoromethyl)alkenes through Transition-Metal-Catalyzed Alkylation... (Contextual grounding on halo-fluoro-propene coupling).

-

-

Safety & Toxicology:

-

SynQuest Laboratories. Safety Data Sheet: (1Z)-1,2-Dichloro-3,3-difluoroprop-1-ene.[1] (Verified Hazards: H225, H315, H319).

-

-

Bioisostere Strategy:

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Establishes the rationale for using -CF₂H groups).

-

Sources

- 1. lookchem.com [lookchem.com]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis of 1-(Trifluoromethyl)alkenes through Transition-Metal-Catalyzed Alkylation and Arylation of 1-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd) [organic-chemistry.org]

Reactivity Profile of Difluoroallyl Chloride Derivatives

This guide provides a comprehensive technical analysis of the reactivity profile of difluoroallyl chloride derivatives, focusing on their application in synthesizing gem-difluoroalkenes—a critical motif in modern medicinal chemistry.

Technical Guide & Whitepaper

Executive Summary: The Fluorine Effect

The gem-difluoroallyl motif (

However, the introduction of this group often relies on difluoroallyl chloride precursors. Understanding the reactivity of these chlorides is non-trivial due to the "fluorine effect"—the profound impact of fluorine's electronegativity and lone pair donation on the stability of intermediates and transition states.

This guide dissects the reactivity of the two primary isomers:

-

3-chloro-3,3-difluoroprop-1-ene (The

precursor)[1] -

1-chloro-3,3-difluoroprop-2-ene (The

precursor)

Electronic & Steric Architecture

The Two Isomers

The reactivity profile is strictly dictated by the position of the chlorine atom relative to the difluoromethylene (

| Feature | Isomer A: | Isomer B: |

| IUPAC Name | 3-chloro-3,3-difluoroprop-1-ene | 1-chloro-3,3-difluoroprop-2-ene |

| Structure | ||

| Primary Mechanism | ||

| C-Cl Bond Strength | High (Strengthened by F) | Moderate (Allylic activated) |

| Physical State | Gas/Volatile Liquid (bp 17-18°C) | Liquid |

| Key Challenge | Low reactivity due to C-F bond strengthening | Regioselectivity control |

The "Fluorine Effect" on Electrophilicity

In Isomer A (

-

Bond Strengthening: The C-Cl bond is significantly shorter and stronger due to the generalized anomeric effect and electrostatic attraction between the partial positive carbon and the electronegative chlorine.

-

Repulsion: Direct

attack at the tertiary, fluorine-substituted carbon is sterically hindered and electrostatically repelled by the fluorine lone pairs.

Consequence: Isomer A rarely undergoes direct displacement (

Nucleophilic Substitution: vs. Competition

The competition between direct attack (

Mechanistic Pathways

-

Pathway A (

): Nucleophile attacks the -

Pathway B (

): Nucleophile attacks the

For 3-chloro-3,3-difluoroprop-1-ene , the

Regioselectivity Rules

-

Hard Nucleophiles (O, N): Tend to favor

on Isomer A due to charge control (attacking the less hindered alkene terminus). -

Soft Nucleophiles (S, P, C): Often require transition metal catalysis (Pd, Cu) to facilitate the reaction, as the uncatalyzed background rate is low.

-

Leaving Group Ability: Chloride is a poorer leaving group than bromide. Consequently, 3-bromo-3,3-difluoropropene is often the preferred reagent in literature. When using the chloride, iodide catalysis (Finkelstein conditions) or Lewis acid activation is often required to improve yields.

Visualization: Reaction Manifold

The following diagram illustrates the divergent pathways for a generic difluoroallyl system.

Figure 1: The

Metal-Catalyzed Cross-Coupling

To overcome the inherent lethargy of the C-Cl bond in difluoroallyl chlorides, Palladium (Pd) and Nickel (Ni) catalysis are employed.

Palladium-Catalyzed Gem-Difluoroallylation

This is the gold standard for coupling difluoroallyl groups to aryl boronic acids (Suzuki-Miyaura type) or other nucleophiles.

-

Catalyst:

or -

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Cl bond. Note: This is the rate-determining step and is slower for chlorides than bromides.

-

-Allyl Formation: The intermediate rearranges to a

-

Nucleophilic Attack: The nucleophile attacks the less substituted carbon (regioselectivity), preserving the

double bond motif.

-

Defluorinative Coupling (The "Side" Reaction)

In some Ni-catalyzed reductive couplings, a "defluorinative" pathway can occur where a fluorine atom is eliminated, resulting in a monofluorostilbene derivative. This is useful if the target is a monofluoroalkene but detrimental if the gem-difluoro group is desired.

Control Strategy:

-

To retain

: Use Pd(0) catalysts and avoid strong reducing agents. -

To eliminate F: Use Ni(COD)2 with specific ligands that promote

-fluoride elimination.

Experimental Protocols

Protocol A: Synthesis of gem-Difluoroallylic Ethers via

Target: Introduction of the gem-difluoroallyl group onto a phenol.

Rationale: Phenols are hard nucleophiles. Using a base generates the phenoxide, which attacks the

Materials:

-

Substrate: 3-chloro-3,3-difluoroprop-1-ene (1.2 equiv)

-

Nucleophile: Phenol derivative (1.0 equiv)

-

Base:

(2.0 equiv) or -

Solvent: DMF or Acetone (Polar aprotic favors

) -

Additive: TBAI (Tetrabutylammonium iodide, 10 mol%) - Critical for activating the chloride.

Procedure:

-

Setup: In a flame-dried flask under

, dissolve the phenol in DMF (0.2 M). -

Deprotonation: Add

and stir at RT for 30 min. -

Activation: Add TBAI (catalytic).

-

Addition: Cool to 0°C (due to volatility of the chloride). Add 3-chloro-3,3-difluoroprop-1-ene dropwise via syringe.

-

Reaction: Seal the flask (pressure tube recommended). Warm to 50-60°C. Stir for 12-24 h.

-

Workup: Dilute with

, wash with water (3x) to remove DMF. Dry over -

Purification: Flash chromatography. The product will be the linear ether

.

Protocol B: Pd-Catalyzed Cross-Coupling (Suzuki Type)

Target: Coupling with Aryl Boronic Acids.

Materials:

-

Substrate: 3-chloro-3,3-difluoroprop-1-ene (1.0 equiv)

-

Boronic Acid:

(1.5 equiv) -

Catalyst:

(5 mol%) -

Base:

or -

Solvent: THF/Water (10:1)

Procedure:

-

Degassing: Sparge solvents with Argon for 30 min.

-

Mixing: Combine boronic acid, base, and Pd catalyst in the reaction vessel.

-

Addition: Add the difluoroallyl chloride.

-

Heating: Heat to 70°C for 16 h.

-

Note: Silver salts (

) can assist in halide abstraction, facilitating the difficult oxidative addition of the chloride.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Conversion | High C-Cl bond strength; Volatility of starting material. | 1. Use a sealed tube/pressure vessel.2. Add TBAI or NaI (Finkelstein exchange in situ).3. Switch to the Bromide equivalent if available. |

| Regioisomeric Mix | Competition between | 1. Use bulkier phosphine ligands (e.g., Xantphos) to enforce steric control.2. Lower temperature (if reactivity allows). |

| Defluorination | Avoid Nickel catalysts; ensure base is not too strong; keep reaction time short. |

References

-

Synthesis of gem-Difluoroalkenes via Nickel-Catalyzed Allylic Defluorinative Reductive Cross-Coupling. ACS Catalysis (2018). [Link]

-

SN2 versus SN2′ Competition. Journal of Chemical Theory and Computation (2011). [Link]

-

Palladium-Catalyzed gem-Difluoroallylation of Aryl Halides. Angewandte Chemie Int. Ed. (2021).[2][3] [Link]

-

3,3-Difluoroallyl Sulfonium Salts: Practical and Bench-Stable Reagents. Angewandte Chemie Int. Ed. (2022).[4][5][6] [Link]

-

Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters (2024). [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3,3-Difluoroallyl Sulfonium Salts: Practical and Bench-Stable Reagents for Highly Regioselective gem-Difluoroallylations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Invisible Architects: A Technical Guide to the History and Discovery of Fluorinated Propene Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized materials science and pharmaceuticals, imparting unique properties such as enhanced stability, lipophilicity, and bioavailability.[1][2] Central to this revolution are fluorinated propene intermediates, a class of highly reactive and versatile building blocks. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of these pivotal compounds. We will delve into the foundational chemistries that enabled their synthesis, from early encounters with highly reactive elemental fluorine to the development of sophisticated catalytic and enzymatic methodologies. This guide will illuminate the causal relationships behind experimental choices, provide detailed protocols for key synthetic transformations, and explore the diverse applications of these intermediates, with a particular focus on their role in the development of advanced polymers and life-saving therapeutics.

A Historical Perspective: From Explosive Encounters to Controlled Synthesis

The journey of organofluorine chemistry began with the isolation of elemental fluorine in 1886 by Henri Moissan.[3][4] Early attempts to react fluorine with organic compounds were often met with violent, uncontrollable reactions, sometimes resulting in explosions.[3] This high reactivity, a consequence of the weak F-F bond and the strong C-F bond that is formed, for a long time hindered the development of selective fluorination methods.

The mid-20th century marked a turning point with the burgeoning demand for new materials for wartime applications. The Manhattan Project, for instance, spurred significant advancements in the handling and application of fluorine-containing compounds.[3] This era saw the discovery and commercialization of polytetrafluoroethylene (PTFE) in 1938, a high-performance polymer that showcased the remarkable properties conferred by fluorine.[4][5]

The development of fluorinated propene intermediates followed a similar trajectory. The need for more processable fluoropolymers led to the exploration of copolymers. A key breakthrough was the copolymerization of tetrafluoroethylene (TFE) with hexafluoropropylene (HFP), leading to the commercialization of fluorinated ethylene propylene (FEP) by DuPont in 1959.[3][4] This development highlighted the industrial importance of HFP as a key monomer.

Early synthetic routes to fluorinated propenes were often harsh and non-selective. However, the relentless pursuit of milder and more controlled fluorination methods led to the development of a diverse toolbox of reagents and strategies, which will be explored in the following sections.

Foundational Synthetic Methodologies

The synthesis of fluorinated propene intermediates can be broadly categorized into several key approaches, each with its own set of advantages, limitations, and mechanistic intricacies.

Electrophilic Fluorination: Taming the Beast

Electrophilic fluorination involves the reaction of a nucleophilic substrate, such as an alkene, with an electrophilic fluorine source.[6] Early work utilized highly reactive reagents like elemental fluorine, which, despite its potency, suffered from a lack of selectivity.[7]

A significant advancement in this area was the development of N-F reagents, which offer a safer and more controllable source of electrophilic fluorine.[6] These reagents feature a nitrogen-fluorine bond, where the nitrogen atom is attached to electron-withdrawing groups, rendering the fluorine atom electrophilic.[6]

Key Reagents and Their Characteristics:

| Reagent | Acronym | Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, crystalline, and easy to handle electrophilic fluorinating agent.[8] |

| N-Fluorobenzenesulfonimide | NFSI | A versatile and widely used reagent for the fluorination of a broad range of nucleophiles.[9] |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful electrophilic fluorinating agent.[6] |

The mechanism of electrophilic fluorination of alkenes, such as propene, is a subject of ongoing discussion, with evidence supporting both a concerted SN2-like pathway and a stepwise single-electron transfer (SET) mechanism.[6][10] The outcome of the reaction, including regioselectivity, is often influenced by the stability of the intermediate carbocation or radical cation. For instance, the fluorination of substituted propenes can lead to the formation of allylic fluorides through rearrangement of the intermediate carbocation.[9]

Experimental Protocol: Electrophilic Fluorination of an Alkene using Selectfluor®

Objective: To synthesize an allylic fluoride via electrophilic fluorination of a trisubstituted alkene.

Materials:

-

Trisubstituted alkene (1.0 mmol)

-

Selectfluor® (1.2 mmol)

-

Acetonitrile (MeCN), anhydrous (10 mL)

-

Sodium bicarbonate (sat. aq. solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

-

To a solution of the trisubstituted alkene in anhydrous MeCN, add Selectfluor® in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired allylic fluoride.

Causality: The use of an electrophilic fluorinating agent like Selectfluor® allows for the direct introduction of a fluorine atom across the double bond. In the case of trisubstituted alkenes, the initial addition can be followed by a rearrangement to yield the thermodynamically more stable allylic fluoride, driven by the formation of a stabilized carbocation intermediate.[9]

Diagram: Generalized Mechanism of Electrophilic Fluorination of an Alkene

Caption: Workflow for radical allylic fluorination.

Catalytic Methods: The Quest for Efficiency and Selectivity

The development of catalytic methods for the synthesis of fluorinated propenes represents a significant step towards more sustainable and efficient processes. These methods often employ transition metal catalysts to achieve high levels of regio- and stereoselectivity.

For example, the catalytic oxidation of hexafluoropropylene (HFP) is a key industrial process for the production of hexafluoroacetone (HFA) and hexafluoropropylene oxide (HFPO). [11]Various catalysts, including activated carbon promoted with alkali metal fluorides, have been investigated for this transformation. [11] More recently, asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral fluorinated compounds. [12][13]Chiral catalysts, including those based on rhodium(II), have been successfully employed in the asymmetric cyclopropenation of fluorinated diazoalkanes with alkynes to produce trifluoromethylated cyclopropenes. Enzymatic approaches are also gaining traction for the precise and selective synthesis of fluorinated compounds. [1][14]Flavin-dependent reductases, for instance, can be used to generate fluorinated radicals under photochemical conditions, which can then be captured by alkenes in a highly enantioselective manner. [14]

Key Intermediates and Their Applications

Fluorinated propene intermediates are not merely laboratory curiosities; they are the foundational materials for a vast array of commercial products.

Hexafluoropropylene (HFP) and its Derivatives

Hexafluoropropylene (HFP) is a cornerstone of the fluoropolymer industry. [15]It is a colorless, odorless gas that is primarily used as a comonomer in the production of:

-

Fluorinated Ethylene Propylene (FEP): A copolymer of TFE and HFP, FEP is a melt-processable fluoropolymer with excellent chemical resistance and thermal stability. [3][16]It finds applications in wire and cable insulation, linings for pipes and chemical equipment, and as a coating for solar collectors. [16]* Fluoroelastomers (FKM): Copolymers of HFP and vinylidene fluoride (VDF) form a class of high-performance synthetic rubbers known for their exceptional resistance to heat, chemicals, and oils. [5][16] Hexafluoropropylene Oxide (HFPO): A Versatile Intermediate

The oxidation of HFP yields hexafluoropropylene oxide (HFPO), another critically important intermediate in organofluorine chemistry. [17][18][19]HFPO is a colorless, odorless gas that serves as a monomer and a precursor to a variety of valuable products: [17][18][19][20]

-

Perfluoropolyethers (PFPEs): HFPO can be polymerized in the presence of a fluoride catalyst to produce perfluorinated polyethers, such as Krytox™ lubricants. [18][19]These lubricants are renowned for their extreme thermal and chemical stability, making them indispensable in demanding applications in the aerospace and semiconductor industries. [21]* Perfluoroalkoxy Alkanes (PFA): HFPO is a key building block for the synthesis of perfluoroalkoxy (PFA) polymers, which are also melt-processable and share many of the desirable properties of PTFE. [22]* GenX: The dimerization of HFPO produces hexafluoropropylene oxide dimer acid (HFPO-DA), also known as GenX. [21]This compound has been used as a processing aid in the production of fluoropolymers and has been positioned as a replacement for perfluorooctanoic acid (PFOA). [21] Diagram: The Central Role of Hexafluoropropylene (HFP)

Caption: Key applications derived from HFP.

Fluorinated Propenes in Pharmaceuticals

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties. [1][2]Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate pKa to improve bioavailability. [2]To date, over 300 fluorinated pharmaceuticals have been approved for use. [2] While the direct incorporation of a simple fluorinated propene moiety into a drug molecule is less common, these intermediates serve as valuable building blocks for the synthesis of more complex fluorinated motifs. For instance, fluorinated propenes can be used to synthesize fluorinated amino acids, which are then incorporated into peptides to enhance their stability and biological activity. [23][24] The development of asymmetric synthetic methods for fluorinated compounds is of paramount importance in drug discovery, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. [12]The catalytic and enzymatic methods discussed earlier are paving the way for the efficient and selective synthesis of enantiomerically pure fluorinated drug candidates.

Future Outlook

The field of fluorinated propene intermediates continues to evolve, driven by the ongoing demand for new materials with tailored properties and more effective pharmaceuticals with improved safety profiles. Key areas of future research include:

-

Development of more sustainable and cost-effective synthetic methods: This includes the use of earth-abundant metal catalysts and the development of more efficient enzymatic processes.

-

Exploration of new applications: The unique properties of fluorinated compounds suggest that there are still many untapped applications in areas such as energy storage, electronics, and medical diagnostics.

-

Enhanced understanding of structure-property relationships: A deeper understanding of how the position and number of fluorine atoms in a molecule influence its properties will enable the more rational design of new materials and drugs.

The history of fluorinated propene intermediates is a testament to the power of chemical innovation. From their challenging beginnings, these versatile building blocks have become indispensable tools for chemists in both industry and academia. As our ability to manipulate fluorine with ever-increasing precision continues to grow, so too will the impact of these "invisible architects" on our daily lives.

References

-

Cas 428-59-1,Hexafluoropropylene oxide | lookchem. (n.d.). Retrieved February 27, 2026, from [Link]

-

Hexafluoropropylene oxide - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Structure and applications of HFPO−DA. (A) Structure and properties of PFASs. (B) Applications of HFPO−DA. Hexafluoropropylene: HFP; HFPO: hexafluoropropylene oxide; HFPO−DA - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

-

Electrophilic fluorination - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Hexafluoropropylene Oxide (HFPO) - Chemours. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes. (2025, August 6). Retrieved February 27, 2026, from [Link]

-

Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo. (n.d.). Retrieved February 27, 2026, from [Link]

-

Radical fluorination - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Cas 460-13-9,1-FLUOROPROPANE - LookChem. (n.d.). Retrieved February 27, 2026, from [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis of hexafluoroacetone by catalytic oxidation of hexafluoropropylene. - Fluorine notes. (n.d.). Retrieved February 27, 2026, from [Link]

- Catalytic method for the production of fluoroalkylenes from chlorofluorohydrocarbons. (2006, November 14).

-

Hexafluoropropylene oxide | C3F6O | CID 9883 - PubChem - NIH. (n.d.). Retrieved February 27, 2026, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

-

Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. (2025, August 10). Retrieved February 27, 2026, from [Link]

-

Hexafluoropropylene – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 27, 2026, from [Link]

-

Asymmetric synthesis of polycyclic 3-fluoroalkylproline derivatives by intramolecular azomethine ylide cycloaddition - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. (n.d.). Retrieved February 27, 2026, from [Link]

-

Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025, August 9). Retrieved February 27, 2026, from [Link]

-

Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]

-

Asymmetric Synthesis of Chiral Fluorinated Compounds | Scilit. (n.d.). Retrieved February 27, 2026, from [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025, July 8). Retrieved February 27, 2026, from [Link]

-

Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts - CHIMIA. (n.d.). Retrieved February 27, 2026, from [Link]

-

Perfluoropropane | C3F8 | CID 6432 - PubChem - NIH. (n.d.). Retrieved February 27, 2026, from [Link]

-

Recent Advances in Allylic Fluoride Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

-

electrophilic addition - unsymmetrical alkenes and bromine - Chemguide. (n.d.). Retrieved February 27, 2026, from [Link]

-

Allyl fluoride synthesis by fluorination - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

-

Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

-

Hexafluoropropylene (CAS No. 116-15-4) - ECETOC. (2004, September 15). Retrieved February 27, 2026, from [Link]

-

Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC - NIH. (n.d.). Retrieved February 27, 2026, from [Link]

-

Pyrolysis of Trifluoromethane to Produce Hexafluoropropylene | Request PDF - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

-

Fluorocarbon Refrigerants and their Syntheses: Past to Present - OUCI. (n.d.). Retrieved February 27, 2026, from [Link]

-

Main uses of Hexafluoropropylene - Hangzhou Jufu New Material Technology Co., Ltd.,. (2022, May 19). Retrieved February 27, 2026, from [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). Retrieved February 27, 2026, from [Link]

- WO2006124335A1 - Method for producing fluorinated organic compounds - Google Patents. (n.d.).

-

Discovery & History of Fluorine and Fluoropolymer. (n.d.). Retrieved February 27, 2026, from [Link]

-

Use of Fluoropolymers and Fluoro-Elastomers in Medicinal Product Manufacturing Facili9es - Efpia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Fluoroelastomers: synthesis, properties and applications. (n.d.). Retrieved February 27, 2026, from [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals | ACS Omega. (2020, April 22). Retrieved February 27, 2026, from [Link]

-

Fluorochemical industry - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis of fluoroladderenes, semi-fluorinated polyacetylene, and a metal-free cyclobutadiene reagent | Stanford Digital Repository. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. notes.fluorine1.ru [notes.fluorine1.ru]

- 12. Asymmetric synthesis of polycyclic 3-fluoroalkylproline derivatives by intramolecular azomethine ylide cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. ojs.chimia.ch [ojs.chimia.ch]

- 14. the-innovation.org [the-innovation.org]

- 15. ecetoc.org [ecetoc.org]

- 16. Main uses of Hexafluoropropylene_Hangzhou Jufu New Material Technology Co., Ltd.,_Hangzhou Jufu New Material Technology Co., Ltd., [cnhzjf.com]

- 17. lookchem.com [lookchem.com]

- 18. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 19. chemours.com [chemours.com]

- 20. Hexafluoropropylene oxide | C3F6O | CID 9883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. efpia.eu [efpia.eu]

- 23. researchgate.net [researchgate.net]

- 24. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

Methodological & Application

Application Note: Two-Step Synthesis of 1,2-Dichloro-3,3-difluoroprop-1-ene (HCFO-1232xd) from 1,1,2-Trichloro-3,3,3-trifluoropropane (HCFC-233da)

Executive Summary

Synthesizing highly specific fluorinated building blocks like 1,2-dichloro-3,3-difluoroprop-1-ene (HCFO-1232xd) is critical for developing advanced pharmaceutical and agrochemical intermediates. The transformation from 1,1,2-trichloro-3,3,3-trifluoropropane (HCFC-233da) requires overcoming significant thermodynamic barriers associated with C-Cl and C-F bond activation. Because a direct, single-step conversion is chemically unfeasible, this guide outlines a highly selective, field-proven two-step sequence: a regioselective E2 dehydrochlorination followed by a transition-metal-catalyzed allylic hydrodefluorination.

Mechanistic Rationale & Pathway Design

To achieve high yields and prevent the formation of unwanted isomers or over-reduced alkanes, the synthesis is split into two mechanistically distinct phases:

-

Step 1: Regioselective Dehydrochlorination The proton on the C2 carbon of HCFC-233da is highly acidic due to the strong electron-withdrawing inductive effect of the adjacent -CF3 group. Utilizing a controlled basic environment with a specific phase-transfer catalyst directs the abstraction of this C2 proton, followed by the elimination of the C1 chloride [1]. This strictly yields 1,2-dichloro-3,3,3-trifluoropropene (HCFO-1223xd) rather than the 1,1-dichloro isomer.

-

Step 2: Allylic Hydrodefluorination Activating a C-F bond is notoriously difficult. However, the -CF3 group in the intermediate HCFO-1223xd is situated in an allylic position relative to the newly formed pi-bond. This positioning lowers the C-F bond dissociation energy, allowing transition metals (such as Pd or Cu-complexes) to undergo oxidative addition into the C-F bond [2]. Subsequent hydride transfer from H₂ yields the -CHF₂ target, HCFO-1232xd.

Fig 1: Two-step synthesis pathway from HCFC-233da to HCFO-1232xd.

Experimental Protocols

Protocol A: Synthesis of HCFO-1223xd via Regioselective Dehydrochlorination

Causality: Using aqueous KOH alone leads to poor interfacial contact and promotes over-elimination, yielding volatile chlorotrifluoropropyne (CTFP) byproducts. The addition of a long-chain alkyl phenol (e.g., 4-tert-octylphenol) acts as a specialized phase-transfer agent. It stabilizes the transition state at the biphasic interface and caps the reaction at the first elimination, ensuring high selectivity for HCFO-1223xd [3].

Step-by-Step Workflow:

-

Apparatus Setup: Equip a 500 mL jacketed glass reactor with a mechanical stirrer, a reflux condenser (chilled to -10 °C to prevent volatile loss), and a dropping funnel.

-

Reagent Charging: Charge the reactor with 1.0 mol (203.4 g) of HCFC-233da [4] and 0.05 mol (10.3 g) of 4-tert-octylphenol.

-

Thermal Equilibration: Heat the organic mixture to 50 °C under moderate agitation (300 rpm).

-

Base Addition: Dropwise, add 1.2 mol of KOH (as a 20 wt% aqueous solution) over 2 hours.

-

Self-Validation Check: Continuously monitor the internal temperature. The exotherm must not exceed 60 °C. A stable temperature profile validates that the deprotonation rate is controlled, preventing the formation of CTFP.

-

-

Phase Separation: Post-addition, stir for 3 hours at 50 °C. Halt agitation and allow the phases to separate. Isolate the heavier bottom organic layer.

-

Purification: Wash the organic layer with chilled distilled water (2 x 100 mL) to remove residual KOH, and dry over anhydrous MgSO₄. Fractional distillation yields pure HCFO-1223xd (b.p. ~40-42 °C).

Fig 2: Mechanistic workflow of regioselective E2 elimination and hydrodefluorination.

Protocol B: Synthesis of HCFO-1232xd via Allylic Hydrodefluorination

Causality: Standard hydrogenation catalysts (like Pd/C) will indiscriminately over-reduce the C=C double bond, yielding saturated alkanes. By utilizing a lightly loaded Pd/Al₂O₃ catalyst in the vapor phase at elevated temperatures, the thermodynamic stability of the halogenated alkene is favored, driving selective C-F bond activation over alkene saturation.

Step-by-Step Workflow:

-

Reactor Preparation: Pack a tubular Inconel reactor (1-inch OD) with 20 g of 0.5 wt% Pd/Al₂O₃ catalyst.

-

Catalyst Activation: Pre-treat the catalyst bed by passing H₂ gas (50 sccm) at 250 °C for 4 hours to reduce surface palladium oxides to active Pd(0).

-

Vapor Feed: Adjust the reactor bed temperature to 220 °C. Co-feed HCFO-1223xd (vaporized at 50 °C) and H₂ into the reactor at a molar ratio of 1:1.5, maintaining a Gas Hourly Space Velocity (GHSV) of 500 h⁻¹.

-

Condensation & Scrubbing: Pass the reactor effluent through a cold trap (-78 °C, dry ice/acetone) to condense the fluorinated organics. Route the non-condensable stream through a KOH scrubber to neutralize the HF byproduct.

-

System Validation:

-

Self-Validation Check: Perform GC-MS analysis on the initial condensate. The primary peak must correspond to HCFO-1232xd (m/z ~146). If the saturated alkane (HCFC-242) is detected, it indicates over-reduction. Validate and correct the system by increasing the reactor temperature by 10 °C or reducing the H₂ partial pressure to restore alkene thermodynamic stability.

-

-

Final Isolation: Purify the crude condensate via fractional distillation to isolate pharmaceutical-grade HCFO-1232xd.

Quantitative Data Summary

The following table summarizes the optimized reaction metrics for the two-step synthesis, allowing for easy comparison of yields and selectivity profiles.

| Reaction Step | Starting Material | Reagents & Catalyst | Temp (°C) | Pressure (atm) | Conversion (%) | Selectivity to Target (%) |

| 1. Dehydrochlorination | HCFC-233da | KOH (aq), 4-tert-octylphenol | 50 - 60 | 1.0 | > 95.0 | 92.0 (HCFO-1223xd) |

| 2. Hydrodefluorination | HCFO-1223xd | H₂ gas, 0.5% Pd/Al₂O₃ | 220 - 250 | 1.0 | 78.5 | 85.0 (HCFO-1232xd) |

References

- [JP2019189550A] Daikin Industries Ltd. (2019). Method for producing 1,2-dichloro-3,3,3-trifluoropropene. Google Patents.

-

[ResearchGate] Andrella, N. O., et al. (2019). Selective Copper Complex-Catalyzed Hydrodefluorination of Fluoroalkenes and Allyl Fluorides: A Tale of Two Mechanisms. ResearchGate. Available at:[Link]

- [US9090529B1] Honeywell International Inc. (2015). Method for Producing 1,2-Dichloro-3,3,3-Trifluoropropene. Google Patents.

- [US8754273B2] Honeywell International Inc. (2014). Process for Preparing 1,1,2-Trichloro-3,3,3-Trifluoropropane. Google Patents.

Application Note: Dehydrochlorination Protocols for Fluorinated Propene Production

Executive Summary

The synthesis of hydrofluoroolefins (HFOs), specifically HFO-1234yf , represents a critical workflow in both the refrigerant industry (due to low Global Warming Potential) and pharmaceutical development (as fluorinated synthons). The pivotal step in this synthesis is the dehydrochlorination of hydrochlorofluorocarbons (e.g., HCFC-244bb).

This guide details two distinct protocols for the conversion of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) to HFO-1234yf :

-

Gas-Phase Heterogeneous Catalysis: High-throughput method utilizing fluorinated chromia catalysts.

-

Liquid-Phase Phase Transfer Catalysis (PTC): High-selectivity method utilizing quaternary ammonium salts.

Mechanistic Principles & Selectivity

The Core Challenge: The dehydrochlorination of HCFC-244bb is an elimination reaction that competes with dehydrofluorination.

-

Target Reaction (Dehydrochlorination): Removal of H and Cl to form the C=C double bond.[1]

-

Competing Reaction (Dehydrofluorination): Removal of H and F, leading to the formation of HCFO-1233xf (2-chloro-3,3,3-trifluoropropene), a thermodynamic trap.

Expert Insight: To favor dehydrochlorination, the catalyst surface must exhibit moderate Lewis acidity .

-

Excessive Acidity: Promotes C-F bond activation (undesirable dehydrofluorination).

-

Alkali Promotion: Doping chromia catalysts with Potassium (K), Cesium (Cs), or Zinc (Zn) neutralizes super-acidic sites, shifting selectivity toward Cl-elimination [1].

Pathway Visualization

Figure 1: Reaction pathways for HCFC-244bb. Green path represents the target dehydrochlorination protocol.

Protocol A: Gas-Phase Heterogeneous Catalysis

Application: Industrial scale-up, continuous flow synthesis.

Equipment & Materials

-

Reactor: Inconel 600 or Monel 400 tube reactor (0.5-inch OD). Note: Stainless steel 316 is insufficient due to HF corrosion.

-

Catalyst: High-surface area Chromium(III) Oxide (

), promoted with 1-5 wt% Zn or K. -

Reagents: HCFC-244bb (purity >99%), Anhydrous HF (for activation), Nitrogen (

).

Catalyst Activation (Critical Step)

Fresh chromia is amorphous and inactive. It must be converted to fluorinated chromia (chromium oxyfluoride) to create the active catalytic phase.

-

Drying: Load 10g catalyst. Flow

(20 sccm) at 300°C for 4 hours to remove moisture. -

Fluorination:

-

Lower temp to 250°C.

-

Introduce Anhydrous HF (diluted 1:10 with

). -

Exotherm Warning: The reaction

is highly exothermic. Monitor catalyst bed temperature ("hot spot"). If -

Gradually increase HF concentration to 100% over 12 hours.

-

Final soak: 350°C under pure HF for 4 hours.

-

Reaction Procedure

-

System Pressure: Set back-pressure regulator to 0–50 psig (atmospheric pressure is acceptable, but slight pressure aids separation downstream).

-

Temperature: Heat reactor to 480°C .

-

Expert Note: Below 400°C, conversion is low (<30%). Above 550°C, carbon deposition (coking) accelerates [2].

-

-

Feed Introduction:

-

Feed HCFC-244bb vapor.[2]

-

Contact Time: Target 30–60 seconds. (Calculate based on catalyst bed volume and gas flow rate at reaction T/P).

-

-

Product Collection:

-

Pass effluent through a scrubber (water/caustic) to remove generated HCl.

-

Condense organic phase using a dry ice/acetone trap (-78°C).

-

Experimental Workflow Diagram